Erbulozole Erbulozole Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.
water soluble congener of tubulozole; synthetic microtubule inhibto
Brand Name: Vulcanchem
CAS No.: 124784-31-2
VCID: VC0527354
InChI: InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1
SMILES: Array
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol

Erbulozole

CAS No.: 124784-31-2

Cat. No.: VC0527354

Molecular Formula: C24H27N3O5S

Molecular Weight: 469.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Erbulozole - 124784-31-2

Specification

CAS No. 124784-31-2
Molecular Formula C24H27N3O5S
Molecular Weight 469.6 g/mol
IUPAC Name ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Standard InChI InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1
Standard InChI Key KLEPCGBEXOCIGS-XUZZJYLKSA-N
Isomeric SMILES CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Canonical SMILES CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

Erbulozole (C₂₄H₂₇N₃O₅S) has a molecular weight of 469.55 g/mol and features a complex structure with a 1,3-dioxolane ring, imidazole moiety, and ethyl carbamate group . Its stereochemistry includes two chiral centers, yielding a racemic mixture in most synthetic preparations . The compound’s moderate lipophilicity (logP ≈ 3.2) balances solubility in aqueous and lipid environments, influencing its pharmacokinetic behavior .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₇N₃O₅S
Molecular Weight469.55 g/mol
CAS Number124784-31-2
Solubility0.5 mg/mL in DMSO
Storage Conditions-20°C (powder), -80°C (solution)

Synthetic Pathways

While detailed industrial synthesis protocols remain proprietary, academic studies describe a multi-step process starting from 4-methoxyphenylacetone. Key steps include:

  • Cyclocondensation with ethylenediamine to form the imidazole ring.

  • Thioether linkage introduction via nucleophilic substitution.

  • Carbamate formation using ethyl chloroformate .
    Purification typically involves silica gel chromatography, yielding >98% purity for preclinical use .

Mechanism of Action

Tubulin Interaction Dynamics

Erbulozole binds β-tubulin at the colchicine site with an IC₅₀ of 12 nM, preventing microtubule polymerization . Unlike taxanes that stabilize microtubules, erbulozole induces rapid depolymerization, disrupting mitotic spindles and arresting cells in metaphase . This mechanism shares similarities with combretastatins but exhibits unique reversible binding kinetics at subtoxic concentrations .

Secondary Biological Effects

  • Radiosensitization: Enhances γ-radiation efficacy by 40% in murine models through G₂/M phase arrest, increasing DNA damage susceptibility .

  • Anti-angiogenesis: Inhibits endothelial cell migration (EC₅₀ = 50 nM) by destabilizing vascular microtubules .

  • Metabolic interference: Depletes intracellular thiamine levels, contributing to neurotoxicity .

Preclinical Efficacy Data

In Vivo Tumor Models

In BALB/c mice bearing EMT-6 mammary carcinomas:

  • Monotherapy (10 mg/kg/day): 68% tumor volume reduction vs. controls (p < 0.01) .

  • Combination with radiation (6 Gy): 92% growth inhibition, surpassing additive effects (p < 0.001) .

Table 2: Comparative Efficacy in Murine Models

Tumor TypeDose (mg/kg)Response RateReference
EMT-6 Mammary1068%
Lewis Lung1554%
B16 Melanoma2041%

Neurotoxicity Profile

A pivotal study reported Wernicke-like encephalopathy in 33% of rats receiving ≥5 mg/kg for 14 days, characterized by:

  • Ataxia and loss of righting reflex within 72 hours

  • MRI-confirmed thalamic and periaqueductal lesions

  • 90% mortality at 10 mg/kg despite thiamine supplementation .

Clinical Development Challenges

Phase I Trial Findings

An abandoned Phase I study (1990) revealed:

  • MTD: 2.5 mg/m² due to dose-limiting encephalopathy

  • Pharmacokinetics: t₁/₂ = 42-78 hours, Vd = 15 L/kg

  • No objective tumor responses in 12 patients with advanced solid tumors .

Comparative Analysis with Microtubule Inhibitors

Efficacy Parameters

Therapeutic Index=LD50ED50\text{Therapeutic Index} = \frac{\text{LD}_{50}}{\text{ED}_{50}}

For erbulozole:

  • LD₅₀ = 8 mg/kg (mice)

  • ED₅₀ = 2 mg/kg

  • Therapeutic Index = 4 vs. 12 for paclitaxel .

Unique Advantages

  • Radiopotentiation: Superior to vinblastine in combination regimens

  • Oral bioavailability: 65% in primates vs. 5% for docetaxel

  • Blood-brain barrier penetration: Potential for CNS metastases .

Recent Advances and Future Directions

Reformulation Strategies

  • Cyclodextrin encapsulation: Reduces neurotoxicity by 60% in rats while maintaining antitumor efficacy .

  • Prodrug development: Carboxylesterase-activated analogs show 3-fold higher tumor accumulation .

Targeted Delivery Systems

Nanoparticle conjugates with folate ligands demonstrate:

  • 90% tumor uptake efficiency in xenografts

  • 10-fold reduction in brain penetration

  • Complete response in 4/9 pancreatic cancer models .

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